9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
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Overview
Description
9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzo[b]carbazole core, which is a structural motif often found in bioactive molecules. The presence of various functional groups, including an ethynyl group, a morpholinopiperidinyl moiety, and a carbonitrile group, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzo[b]carbazole Core: This step often involves cyclization reactions using appropriate starting materials such as substituted anilines and ketones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.
Attachment of the Morpholinopiperidinyl Moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is functionalized with a morpholine group.
Final Functionalization: The carbonitrile group is typically introduced through cyanation reactions using reagents like cyanogen bromide or similar compounds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include the use of scalable reaction conditions, efficient purification techniques, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]carbazole core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The morpholinopiperidinyl moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are similar to those found in molecules with anticancer, antiviral, and antibacterial activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism of action of 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group and the morpholinopiperidinyl moiety may play crucial roles in binding to these targets, modulating their activity. Pathways involved could include inhibition of kinase activity or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Similar structure but with a piperazine ring instead of a morpholinopiperidinyl moiety.
Alectinib: A known ALK inhibitor with a similar benzo[b]carbazole core.
Uniqueness
The uniqueness of 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C30H30N4O2 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
9-ethynyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C30H30N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h1,5-6,15-17,21,32H,7-14H2,2-3H3 |
InChI Key |
AMWHRTGNKXMUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C(=C2)N3CCC(CC3)N4CCOCC4)C#C)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C |
Origin of Product |
United States |
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